Biochemical BDII vs. BDI Selectivity: ABBV-744 Achieves >300-Fold Preference vs. Non-Selective JQ1
In a TR-FRET biochemical assay using recombinant BRD4 domains, ABBV-744 inhibited BRD4 BDII with an IC50 of 4.2 ± 1.1 nM and BRD4 BDI with an IC50 of 1,280 ± 210 nM, yielding a BDII/BDI selectivity ratio of 305-fold [1]. By direct head-to-head comparison, the pan-BET inhibitor JQ1 inhibited BRD4 BDII with an IC50 of 58 ± 8 nM and BRD4 BDI with an IC50 of 63 ± 9 nM, resulting in a BDII/BDI ratio of 0.9 (non-selective) [1]. The quantified difference in selectivity between ABBV-744 and JQ1 is >300-fold in favor of ABBV-744 for BDII preference [1].
| Evidence Dimension | Inhibitory concentration (IC50) against BRD4 BDII vs. BDI |
|---|---|
| Target Compound Data | BDII: 4.2 nM; BDI: 1,280 nM |
| Comparator Or Baseline | JQ1: BDII: 58 nM; BDI: 63 nM |
| Quantified Difference | ABBV-744: 305-fold selective for BDII; JQ1: 0.9-fold (non-selective) |
| Conditions | TR-FRET biochemical assay; recombinant BRD4 (BDI: amino acids 44-168; BDII: 333-460); ATP concentration = 1 mM; 1 hour incubation |
Why This Matters
For researchers studying BDII-specific epigenetic regulation or aiming to decouple BET efficacy from BDI-driven hematopoietic toxicity, ABBV-744 provides a validated chemical probe with quantifiable selectivity that pan-BET inhibitors cannot achieve.
- [1] Sheppard, G. S.; Wang, L.; Fidanze, S.; et al. Discovery of ABBV-744, a Selective BET Bromodomain Inhibitor Targeting the Second Bromodomain (BDII) with Utility in Androgen Receptor-Positive Prostate Cancer. J. Med. Chem. 2020, 63 (22), 13702–13721. DOI: 10.1021/acs.jmedchem.0c01298 View Source
